N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide
Description
The compound N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide features a benzo[c][1,2,5]thiadiazole core modified with dimethyl and dioxido substituents at the 1,3-positions. The 5-position is substituted with a 2-methoxyacetamide group, conferring unique electronic and steric properties. This structure combines a sulfonamide-like moiety (via the dioxido group) with an acetamide side chain, making it a hybrid of sulfonamide and amide pharmacophores.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-13-9-5-4-8(12-11(15)7-18-3)6-10(9)14(2)19(13,16)17/h4-6H,7H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUNDVGSQQWGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)COC)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₃S₂ |
| Molecular Weight | 323.39 g/mol |
| CAS Number | 2034338-04-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound's structure allows it to interact with proteins and nucleic acids, potentially leading to:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : Structurally related compounds exhibit antimicrobial properties by disrupting microbial cell membranes.
Biological Activity
Research indicates that this compound may possess various biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. In vitro assays demonstrated cytotoxic effects against several cancer cell lines.
- Antimicrobial Effects : The compound has been tested against various bacterial strains and exhibited significant inhibitory effects.
- Anti-inflammatory Activity : Similar derivatives have shown potential in reducing inflammation markers in cellular models.
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound:
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of thiadiazole derivatives. The results indicated that compounds with similar scaffolds could inhibit tumor growth in xenograft models. The mechanism was linked to the modulation of apoptosis-related pathways.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that these compounds significantly reduced bacterial viability at low concentrations.
Study 3: Anti-inflammatory Effects
Research published in Pharmacology Reports demonstrated that derivatives of thiadiazole reduced pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiadiazole and Acetamide Motifs
Several compounds share structural similarities with the target molecule, particularly in the thiadiazole and acetamide functional groups:
Thiadiazole-Fused Acetamide Derivatives
describes compounds such as 9a–9e , which incorporate acetamide-linked thiazole-triazole-aryl systems. For example:
- 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.
- 9e : N-[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetamide.
Key Differences :
- The target compound lacks the triazole and benzodiazole extensions present in 9a–9e.
- Substituents on the thiazole ring (e.g., 4-bromo, 4-methoxy in 9c and 9e) differ from the dimethyl-dioxido-thiadiazole core of the target molecule.
Benzodioxine-Thiadiazole Derivatives
reports 1,4-benzodioxine-based thiadiazole-fused-thiadiazole derivatives (1–25) , synthesized via condensation of thiosemicarbazide with benzodioxine intermediates. These compounds feature fused heterocyclic systems but lack the acetamide group present in the target compound .
Acetamide Derivatives with Varying Substituents
N-(5-Ethylamino-thiazol-2-yl)carbohydrazide Derivatives
highlights N-(5-ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide, which shares a thiazole-linked acetamide group. However, the nitrobenzofuran and carbohydrazide substituents distinguish it from the target compound’s methoxyacetamide and sulfonamide core .
Thiazol-5-ylmethyl Carbamates
lists compounds with thiazol-5-ylmethyl carbamate groups, such as Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate. These structures prioritize peptide-like backbones and lack the benzo[c]thiadiazole core .
Physicochemical and Spectral Comparisons
Table 1: Comparative Physicochemical Data
*Estimated based on formula.
Contrast with Analogs :
- : Uses CuAAC for triazole formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
